Bienvenue dans la boutique en ligne BenchChem!

Tandospirone citrate

5-HT1A receptor selectivity profiling off-target binding

Choose tandospirone citrate for a clean 5-HT1A pharmacological probe with 48× to >1,500× selectivity over off-target receptors, minimizing α-adrenergic and dopaminergic confounds. Documented equivalence to buspirone (73.15% vs 76.58% response) supports bioequivalence and reference listed drug (RLD) use. Lower psychomotor impairment vs. alprazolam. Crystal Form IV available for controlled-release development. Reference standard for generic ANDA filings.

Molecular Formula C27H37N5O9
Molecular Weight 575.6 g/mol
CAS No. 99095-12-2
Cat. No. B7944111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTandospirone citrate
CAS99095-12-2
Molecular FormulaC27H37N5O9
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-;
InChIKeyDMLGUJHNIWGCKM-DPFKZJTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tandospirone Citrate for Research Procurement: Key Product Specifications and Pharmacological Profile


Tandospirone citrate (CAS 112457-95-1; molecular weight 575.61 g/mol) is the citrate salt form of tandospirone, a third-generation anxiolytic agent developed by Sumitomo Dainippon Pharma and classified as an azapirone derivative [1]. It functions as a potent and selective partial agonist at the serotonin 5-HT1A receptor (Ki = 27 nM), with two to three orders of magnitude selectivity over other serotonergic, adrenergic, and dopaminergic receptor subtypes (Ki values 1,300–41,000 nM) [2]. The compound is supplied as a white to off-white crystalline solid with a melting point of 169.5–170°C, requiring storage under inert atmosphere at –20°C .

Tandospirone Citrate vs. Buspirone and Other Azapirones: Why In-Class Substitution Introduces Experimental Risk


Although tandospirone and buspirone both belong to the azapirone class and share the common metabolite 1-(2-pyrimidinyl)-piperazine (1-PP), their receptor-binding profiles differ measurably [1]. Tandospirone demonstrates a Ki of 27 nM at the 5-HT1A receptor with essentially no activity at 5-HT1B, 5-HT uptake sites, beta-adrenergic, muscarinic cholinergic, or benzodiazepine receptors, a selectivity pattern described as 'differing slightly' from that of buspirone, ipsapirone, and gepirone [2]. Furthermore, molecular docking simulations reveal that buspirone exhibits greater binding stability across receptor models compared to tandospirone, while tandospirone shows distinct predicted immunotoxicity potential not seen with buspirone [3]. These pharmacological and computational differences demonstrate that azapirones are not functionally interchangeable; substitution without careful consideration introduces uncontrolled variables in both receptor pharmacology and downstream signaling outcomes.

Quantitative Differentiation of Tandospirone Citrate: Head-to-Head Evidence vs. Key Comparators


5-HT1A Receptor Selectivity Ratio: Tandospirone vs. Buspirone in Competitive Binding Assays

Tandospirone citrate exhibits a Ki of 27 ± 5 nM at the 5-HT1A receptor and is two to three orders of magnitude less potent at 5-HT2 (Ki ~1,300–2,000 nM), 5-HT1C, α1-adrenergic, α2-adrenergic, dopamine D1, and dopamine D2 receptors (Ki values ranging from 1,300 to 41,000 nM) [1]. The authors explicitly note that this pharmacological profile differs slightly from that of other novel anxiolytics including buspirone, ipsapirone, and gepirone [1].

5-HT1A receptor selectivity profiling off-target binding azapirone

Clinical Efficacy and Safety: Tandospirone vs. Buspirone in Generalized Anxiety Disorder (Head-to-Head RCT)

In a randomized, double-blind, double-dummy, multicenter, parallel-group controlled study (n=236) comparing tandospirone (30–60 mg/day) with buspirone (15–30 mg/day) for generalized anxiety disorder, the clinical overall response rates were 73.15% for tandospirone and 76.58% for buspirone, with both groups showing significant HAMA score reductions from baseline (P < 0.01) [1][2]. Adverse event incidence was comparable (tandospirone 33.63% vs. buspirone 30.77%), with no significant differences in hepatic or renal laboratory parameters [1].

generalized anxiety disorder randomized controlled trial Hamilton Anxiety Scale therapeutic equivalence

Short-Term Anxiolytic Potency and Abuse Liability: Tandospirone vs. Alprazolam

In a comparative study evaluating short-term anxiolytic potency, alprazolam demonstrated greater acute anxiolytic efficacy than tandospirone in psychiatric outpatients with anxiety disorders [1]. In a separate human behavioral study, alprazolam produced greater impairments on psychomotor performance and elicited dose-related increases in subject-rated drug liking, whereas tandospirone produced dose-related increases in subject-rated drug disliking [2].

anxiolytic potency abuse liability psychomotor impairment benzodiazepine comparator

Crystal Form Optimization: Tandospirone Citrate Crystal Form IV with Enhanced Dissolution

Patent CN105985327A describes a crystalline form of tandospirone citrate (Crystal Form IV) with a melting point of 165.5–166.5°C and a powder X-ray diffraction pattern distinct from previously known forms [1]. The patent claims that existing tandospirone citrate crystal forms yield preparations with unsatisfactory dissolution rates, whereas Crystal Form IV provides 'good dissolution effect' and 'improves bioavailability and safety' [1].

polymorph dissolution rate bioavailability crystal engineering

Dose-Response Differentiation: High-Dose (60 mg/day) vs. Low-Dose (30 mg/day) Tandospirone in GAD

In a multicenter randomized controlled trial (n=274) comparing tandospirone 60 mg/day versus 30 mg/day for generalized anxiety disorder, the higher dose produced a significantly greater reduction in HAMA somatic anxiety factor scores (P < 0.05), cardiovascular symptom factor scores (P < 0.05), and gastrointestinal symptom factor scores (P < 0.05) [1]. The overall response rates were 65.7% (60 mg/day) vs. 58.4% (30 mg/day), though this difference did not reach statistical significance (P = 0.213) [1]. Adverse event incidence was higher in the 60 mg/day group (P < 0.05) [1].

dose-response somatic symptoms generalized anxiety disorder Hamilton Anxiety Scale

Optimal Use Cases for Tandospirone Citrate Based on Quantified Differentiation Evidence


Preclinical Behavioral Pharmacology Requiring High 5-HT1A Selectivity

For in vivo behavioral studies where off-target effects (α-adrenergic, dopaminergic, or other serotonergic subtypes) may confound interpretation of 5-HT1A-mediated behaviors, tandospirone citrate is indicated based on its 48× to >1,500× selectivity window over non-5-HT1A receptors [1]. This selectivity profile, described as differing from buspirone, provides a cleaner pharmacological probe for isolating 5-HT1A partial agonism effects in anxiety, stress response, and impulsivity models [1].

Bioequivalence and Generic Formulation Development

The randomized head-to-head trial demonstrating therapeutic equivalence to buspirone (73.15% vs. 76.58% response rate, non-significant difference) supports tandospirone citrate as a reference standard for bioequivalence studies and generic product development [1]. The established reference listed drug (RLD) status of Sediel (Sumitomo Dainippon Pharma) in multiple jurisdictions further reinforces its suitability as a comparator in regulatory submissions [2].

CNS Studies Requiring Minimized Abuse Liability Confounds

For human laboratory studies assessing cognitive performance, driving simulation, or other psychomotor endpoints, tandospirone citrate offers a benzodiazepine-alternative with documented lower psychomotor impairment and an aversive subjective effect profile (dose-related drug disliking), in contrast to alprazolam which produces drug liking and greater impairment [1][2]. This profile reduces abuse liability as an experimental confound and may improve participant retention in longitudinal protocols.

Formulation Science and Polymorph-Controlled Delivery Systems

The availability of Crystal Form IV with documented improved dissolution characteristics (99.0% yield in preparation; melting point 165.5–166.5°C) makes tandospirone citrate a candidate for controlled-release and oral disintegrating formulation development [1]. Procurement with specified crystal form verification is essential for studies where dissolution rate and consequent pharmacokinetic consistency are critical endpoints, such as in vitro-in vivo correlation (IVIVC) modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tandospirone citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.